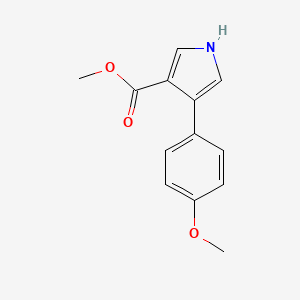

methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Description

Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a 4-methoxyphenyl substituent at the 4-position and a methoxycarbonyl group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse biological activities, including herbicidal, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-8,14H,1-2H3 |

InChI Key |

SNPZBIFBTYWMBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC=C2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the aldehyde reacts with a 1,4-dicarbonyl compound in the presence of an acid catalyst to form the pyrrole ring. The resulting product is then esterified using methanol and a suitable esterification catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.

Major Products:

Oxidation: 4-(4-hydroxyphenyl)-1H-pyrrole-3-carboxylate.

Reduction: 4-(4-methoxyphenyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to interact with specific enzymes and receptors allows it to modulate biological pathways associated with cancer cell proliferation. Preliminary studies have reported cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity Study

In a study evaluating the antimicrobial properties of various pyrrole derivatives, this compound was found to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was linked to enhanced efficacy compared to other derivatives .

Anticancer Efficacy Research

Another study focused on the anticancer potential of this compound revealed that it exhibited cytotoxicity against several cancer cell lines through apoptosis induction mechanisms. The research suggested that further optimization of the compound's structure could lead to more potent anticancer agents .

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrrole ring or the aromatic moiety. These modifications significantly alter physicochemical properties and bioactivity:

Key Observations :

Spectroscopic and Crystallographic Data

- NMR and MS Profiles : Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate likely displays characteristic ¹H NMR signals for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm), similar to the (4R,5R)-configured analog in , which showed distinct δ 1.89–7.40 ppm ranges for indole and pyrrole protons .

- Crystal Packing: Pyrrole derivatives often adopt planar or envelope conformations. For example, a related chromeno-pyrrole compound exhibits an envelope conformation stabilized by C–H⋯π interactions .

Biological Activity

Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound possesses a unique molecular structure that includes a methoxyphenyl group and a carboxylate functional group, contributing to its potential therapeutic applications.

- Molecular Formula : C13H13NO3

- Molecular Weight : Approximately 219.24 g/mol

- Structure : The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains:

- Staphylococcus aureus : Exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Escherichia coli : Demonstrated moderate antibacterial effects, indicating a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

The compound's mechanism involves interaction with bacterial enzymes, disrupting essential metabolic processes, which leads to cell death .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, it exhibited an IC50 value of approximately 15 µM against HeLa cells .

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and interact with specific receptors. It is believed to inhibit key signaling pathways involved in cell growth and proliferation. The binding affinity of this compound to target proteins has been confirmed through various biochemical assays .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar pyrrole derivatives:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.125 µg/mL (S. aureus) | 15 µM (HeLa) |

| Ethyl 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | 0.25 µg/mL (S. aureus) | 20 µM (MCF-7) |

| Methyl pyrrole-3-carboxaldehyde derivatives | 0.5 µg/mL (E. coli) | 30 µM (A549) |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus epidermidis (MRSE). The results indicated a potent activity with an MIC value significantly lower than that of vancomycin, suggesting its potential as an alternative treatment for resistant infections .

- Cytotoxicity Assessment : In vitro tests conducted on various cancer cell lines demonstrated that the compound inhibited cell viability effectively, with mechanisms involving apoptosis induction and cell cycle arrest in the G2/M phase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted benzoyl chlorides and pyrrole precursors. For example, analogous syntheses involve refluxing ethyl 3-methyl-1H-pyrrole-2-carboxylate with aryl carbonyl chlorides in xylene, followed by NaOH workup and recrystallization from methanol . Yield optimization requires careful control of stoichiometry (1:1.4 molar ratio of precursor to chloranil), solvent choice (xylene for reflux stability), and purification techniques (e.g., column chromatography or recrystallization) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 6.32–7.57 ppm), methoxy groups (δ ~3.8–4.3 ppm), and NH protons (δ ~12.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between NH and carbonyl groups). For example, studies on similar pyrrole derivatives reveal C=O bond lengths of ~1.21 Å and torsional angles confirming planarity .

Q. What are the primary pharmacological activities associated with this compound, and how are these activities evaluated?

- Methodological Answer : The compound’s methoxyphenyl and pyrrole moieties suggest potential anti-inflammatory or cytotoxic properties. Standard assays include:

- In vitro cytotoxicity : Testing against tumor cell lines (e.g., MTT assay) to measure IC50 values .

- Anti-inflammatory activity : Inhibition of COX-2 enzymes in LPS-induced macrophage models .

Advanced Research Questions

Q. How do substituent variations (e.g., electron-withdrawing vs. electron-donating groups) on the phenyl ring influence the compound’s electronic structure and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions. For example, methoxy groups enhance electron density on the phenyl ring, stabilizing intermediates in Suzuki-Miyaura couplings . Experimental validation involves synthesizing derivatives with halogen or nitro groups and comparing reaction kinetics .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis identifies dominant interactions (e.g., O–H⋯O hydrogen bonds, C–H⋯π contacts). For analogous compounds, NH⋯O=C hydrogen bonds (contributing ~25% to Hirshfeld surfaces) enhance thermal stability, while π-stacking (~15%) influences solubility . Differential scanning calorimetry (DSC) can correlate packing efficiency with melting points .

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values across studies) be resolved through experimental design?

- Methodological Answer : Discrepancies often arise from differences in cell lines, assay protocols, or compound purity. Strategies include:

- Standardized testing : Use validated cell lines (e.g., HeLa or MCF-7) and replicate experiments with HPLC-purified compound (≥95% purity) .

- Mechanistic studies : Combine activity assays with molecular docking to verify target engagement (e.g., binding to tubulin or kinases) .

Q. What role does tautomerism play in the stability and reactivity of the pyrrole ring under acidic or basic conditions?

- Methodological Answer : The 1H-pyrrole tautomer dominates in solution, but NH proton exchange can be monitored via variable-temperature NMR. In basic conditions, deprotonation may lead to ring-opening or side reactions, necessitating pH-controlled synthesis (pH 6–8) . Computational studies (e.g., NBO analysis) quantify tautomeric stabilization energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.